molecular formula C9H11FO2 B3031977 2-Fluorobenzaldehyde dimethyl acetal CAS No. 90470-67-0

2-Fluorobenzaldehyde dimethyl acetal

Cat. No.: B3031977
CAS No.: 90470-67-0
M. Wt: 170.18 g/mol
InChI Key: GHRDHBIBFZLUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzaldehyde dimethyl acetal, also known as 1-(dimethoxymethyl)-2-fluorobenzene, is an organic compound with the molecular formula C9H11FO2. It is a derivative of benzaldehyde where the aldehyde group is protected as a dimethyl acetal, and a fluorine atom is substituted at the ortho position relative to the acetal group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and stability.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-Fluorobenzaldehyde dimethyl acetal are not well-documented in the literature. It is known that fluorobenzaldehyde, a related compound, can be used to make a variety of Schiff base compounds through a condensation reaction . These compounds have been found to have antimicrobial properties .

Cellular Effects

The specific cellular effects of this compound are not well-studied. It has been shown that 2-fluorobenzaldehyde can intercept reactive acetaldehyde at the pyruvate decarboxylase, forming 2-fluorophenylacetyl carbinol within a few seconds .

Molecular Mechanism

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. It has been shown that 2-fluorobenzaldehyde can be involved in the clearance of aldehyde in yeast, leading to altered selectivities compared to catalysis with the purified enzyme .

Preparation Methods

2-Fluorobenzaldehyde dimethyl acetal can be synthesized through the acetalization of 2-fluorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Acetalization Reaction: 2-Fluorobenzaldehyde reacts with excess methanol in the presence of a Brønsted acid or Lewis acid catalyst, such as hydrochloric acid or boron trifluoride, to form the dimethyl acetal.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

2-Fluorobenzaldehyde dimethyl acetal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids for hydrolysis, strong oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions are 2-fluorobenzaldehyde, 2-fluorobenzoic acid, and substituted benzene derivatives.

Comparison with Similar Compounds

2-Fluorobenzaldehyde dimethyl acetal can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-(dimethoxymethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRDHBIBFZLUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465579
Record name 1-(Dimethoxymethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90470-67-0
Record name 1-(Dimethoxymethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90470-67-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Electrolyte: 1013 g (9.206 mol) of 2-fluorotoluene, 675 g of acetic anhydride, 338 g of triethylmethylammonium methyl sulfate and 4727 g of acetic acid
Quantity
1013 g
Type
reactant
Reaction Step One
Quantity
675 g
Type
reactant
Reaction Step Two
Name
triethylmethylammonium methyl sulfate
Quantity
338 g
Type
reactant
Reaction Step Three
Quantity
4727 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 12.2 g of 2-fluorobenzaldehyde, 15 ml of 2,2-dimethoxypropane and 0.1 g of 4-toluenesulphonic acid was stirred at room temperature. After 24 hours, diethyl ether was added and the resultant solution washed with saturated sodium bicarbonate solution. Drying and evaporation of the organic phase gave the crude acetal. Distillation under vacuum at 90°-95° C./0.08 mm yielded the title compound as a colourless oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorobenzaldehyde dimethyl acetal
Reactant of Route 2
Reactant of Route 2
2-Fluorobenzaldehyde dimethyl acetal
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Fluorobenzaldehyde dimethyl acetal
Reactant of Route 4
2-Fluorobenzaldehyde dimethyl acetal
Reactant of Route 5
2-Fluorobenzaldehyde dimethyl acetal
Reactant of Route 6
Reactant of Route 6
2-Fluorobenzaldehyde dimethyl acetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.